N-(tert-butyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-tert-butyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-22(2,3)23-21(27)16-29-20-15-28-18(13-19(20)26)14-24-9-11-25(12-10-24)17-7-5-4-6-8-17/h4-8,13,15H,9-12,14,16H2,1-3H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQBFLHCHYNDRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Piperazine Moiety: The piperazine group is introduced through a nucleophilic substitution reaction.
Attachment of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts acylation reaction.
Formation of the Acetamide Group: The acetamide group is introduced through an amidation reaction.
Introduction of the tert-Butyl Group: The tert-butyl group is added via an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
N-(tert-butyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a pharmacological agent.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Acetamide Substituents
Key analogs differ in the acetamide nitrogen substituent, influencing steric, electronic, and pharmacokinetic properties:
*Molecular weight inferred from analog data in .
Key Observations :
- Electronic Effects : The 2-fluorophenyl analog’s fluorine atom may enhance dipole interactions with biological targets, improving affinity for CNS receptors .
Functional Group Variations in Related Acetamides
Compounds from agrochemical and pharmaceutical research highlight divergent applications:
Comparison :
- The target compound’s phenylpiperazine moiety contrasts with chloro or triazine groups in agrochemicals, suggesting divergent biological targets (e.g., CNS vs. plant enzyme inhibition).
- Chloro substituents increase lipophilicity and reactivity, raising toxicity risks compared to the target compound’s tert-butyl group .
Key Differences :
- The target compound’s H372 hazard underscores chronic toxicity risks absent in simpler chloroacetamides, which prioritize acute toxicity (e.g., H318) .
Biological Activity
N-(tert-butyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure, which incorporates a pyran ring, a piperazine moiety, and an acetamide group, suggests various biological activities, particularly in the realm of pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The synthesis of this compound involves several steps:
- Formation of the Pyran Ring : Utilizing cyclization reactions from suitable precursors.
- Introduction of the Piperazine Moiety : Achieved through nucleophilic substitution.
- Attachment of the Phenyl Group : Via Friedel-Crafts acylation.
- Formation of the Acetamide Group : Through amidation reactions.
- Introduction of the tert-butyl Group : Accomplished via alkylation reactions.
These steps are essential for constructing the compound's unique structure, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exhibit:
- Enzyme Inhibition : Particularly in relation to acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
Biological Activity Overview
The compound has been investigated for various biological activities:
Antimicrobial Activity
This compound exhibits promising antibacterial properties, making it a candidate for further development as an antibacterial agent.
Anticancer Potential
Research indicates that derivatives of similar structures have shown cytotoxic effects against various cancer cell lines. The presence of the piperazine and pyran rings may contribute to this activity through mechanisms involving apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Given its potential as an AChE inhibitor, this compound may also exhibit neuroprotective effects, making it relevant in studies focused on neurodegenerative diseases such as Alzheimer's disease.
Data Summary Table
Q & A
Basic: What are the key steps and conditions for synthesizing N-(tert-butyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide?
Answer:
The synthesis involves a multi-step approach:
Core Formation : Construct the 4H-pyran-3-yl oxide core via cyclization of precursors like substituted pyrones or ketones under acidic or basic conditions (e.g., using HCl or NaH) .
Functionalization : Introduce the 4-phenylpiperazine moiety via nucleophilic substitution or reductive amination. For example, react the pyran intermediate with 4-phenylpiperazine in the presence of formaldehyde under reflux in ethanol .
Acetamide Coupling : Attach the N-(tert-butyl)acetamide group using coupling agents like EDC/HOBt in anhydrous DMF at 0–25°C .
Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) to achieve >95% purity .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., tert-butyl group at δ 1.4 ppm) .
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₂₃H₃₀N₃O₄: 412.2234) .
- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
Advanced: How can researchers optimize reaction yields while minimizing byproducts?
Answer:
Optimization strategies:
Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling steps to enhance solubility .
Catalyst Selection : Use Pd/C or Ni catalysts for hydrogenation steps to reduce imine byproducts .
Temperature Control : Maintain reflux conditions (70–80°C) during cyclization to avoid decomposition .
Real-Time Monitoring : Employ TLC or in-situ IR to track reaction progress and terminate before side reactions dominate .
Advanced: What methodologies are used to evaluate its biological activity in cancer research?
Answer:
- In Vitro Assays :
- In Vivo Models : Xenograft studies in mice to assess tumor growth suppression (dose range: 10–50 mg/kg, oral administration) .
- Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3, Bcl-2) .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
SAR strategies include:
Substituent Variation :
| Modification | Effect | Reference |
|---|---|---|
| tert-butyl → cyclopropyl | Increased solubility but reduced target affinity | |
| Phenylpiperazine → morpholine | Altered selectivity for serotonin receptors |
Scaffold Hopping : Replace pyran with pyrimidine to enhance metabolic stability .
Bioisosteres : Substitute the acetamide group with sulfonamide to improve bioavailability .
Advanced: How can computational modeling resolve contradictions in binding affinity data?
Answer:
- Molecular Docking : Use AutoDock Vina to predict binding modes to targets like PI3Kγ. Compare poses to explain discrepancies in IC₅₀ values .
- MD Simulations : Run 100-ns simulations (AMBER) to assess stability of ligand-receptor complexes and identify key residues (e.g., Lys833 in EGFR) .
- QSAR Models : Develop 2D/3D-QSAR to correlate electronic parameters (e.g., logP, H-bond donors) with activity .
Advanced: What experimental approaches validate the compound’s mechanism of action?
Answer:
- Pull-Down Assays : Use biotinylated probes to isolate target proteins from cell lysates, followed by LC-MS/MS identification .
- Fluorescence Polarization : Measure displacement of labeled ligands (e.g., FITC-ATP) to quantify binding to kinases .
- CRISPR Knockout : Delete putative target genes (e.g., AKT1) in cell lines to confirm loss of compound efficacy .
Advanced: How do oxidation/reduction reactions modify the compound’s properties?
Answer:
| Reaction | Conditions | Outcome | Application |
|---|---|---|---|
| Oxidation (S→SO) | H₂O₂, AcOH, 50°C | Sulfoxide formation; increased polarity | Enhance solubility for formulation |
| Reduction (C=O→CH₂) | NaBH₄, MeOH, 0°C | Alcohol derivative; altered bioactivity | Probe metabolic pathways |
Basic: What are the stability considerations for long-term storage?
Answer:
- Storage : Keep at –20°C in amber vials under argon to prevent oxidation/hydrolysis .
- Degradation Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC to detect impurities (<2% degradation) .
Advanced: How can researchers address conflicting bioactivity data across studies?
Answer:
Meta-Analysis : Aggregate data from multiple assays (e.g., ChEMBL, PubChem) to identify trends .
Dose-Response Curves : Re-test compound at standardized concentrations (1 nM–100 µM) to rule out batch variability .
Orthogonal Assays : Validate kinase inhibition via both radiometric and fluorescence-based methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
